(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol
Overview
Description
Scientific Research Applications
Synthesis and Functionalization of Isoxazole Derivatives
Research has explored the synthesis of various isoxazole derivatives, highlighting the versatility of (5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol in chemical reactions. One approach involved the reaction of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with substituted phenols, leading to 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. These compounds were further treated to replace the chlorine atom with various groups, demonstrating the compound's utility in creating a diverse set of functionalized isoxazole derivatives (Potkin et al., 2015).
Another study synthesized methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, then alkylated it with 3-(chloromethyl)-5-phenylisoxazole, producing conjugates containing isoxazole moieties. These conjugates were transformed into water-soluble Li-salts, suggesting potential applications in drug synthesis and biological studies (Kletskov et al., 2018).
Catalytic Applications and Chemical Transformations
The compound has been implicated in catalytic processes as well. Research indicated its role in facilitating N-methylation of amines using methanol, showcasing a clean method for selective N-methylation with broad tolerance for various amines. This process highlights the compound's potential in synthesizing N-methylated products, an important reaction in pharmaceutical development (Sarki et al., 2021).
Bioactivation Pathways
An intriguing application of isoxazole derivatives, including those related to this compound, is in understanding bioactivation pathways. One study identified a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes, leading to the formation of a glutathione adduct of a cyanoacrolein derivative. This pathway provides insights into the metabolic transformations of isoxazole rings in biological systems, which could have implications for drug design and toxicity studies (Yu et al., 2011).
Green Chemistry and Sustainable Synthesis
The compound also finds application in green chemistry, as seen in the synthesis of isoxazole and Biginelli-like compounds in a green micellar medium using fruit extract. This method emphasizes the compound's role in environmentally friendly chemical synthesis, offering a cleaner, efficient, and sustainable approach to synthesizing highly functionalized isoxazoles (Patil et al., 2021).
properties
IUPAC Name |
[5-methyl-3-(4-methylphenyl)-1,2-oxazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRHVRQCQIJDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.